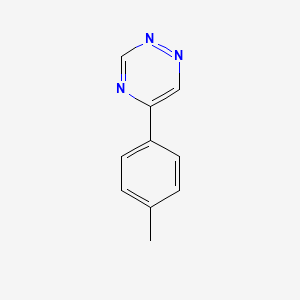
Diethylaminoethyl diphenylhydroxypropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminoethyl diphenylhydroxypropionate is a chemical compound known for its diverse applications in various fields, including medicine and industry. It is a derivative of diphenylhydroxypropionic acid, where the hydroxyl group is esterified with diethylaminoethyl. This compound is recognized for its pharmacological properties, particularly as a topical anesthetic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminoethyl diphenylhydroxypropionate typically involves the esterification of 3,3-diphenyl-3-hydroxypropionic acid with diethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: Diethylaminoethyl diphenylhydroxypropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Diphenylhydroxypropionic acid derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Diethylaminoethyl diphenylhydroxypropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Medicine: Investigated for its anesthetic properties and potential use in pain management.
Mecanismo De Acción
The mechanism of action of diethylaminoethyl diphenylhydroxypropionate involves its interaction with cellular membranes, leading to the inhibition of nerve signal transmission. This is primarily due to its ability to block sodium channels, thereby preventing the propagation of action potentials. The compound’s molecular targets include voltage-gated sodium channels, which are crucial for nerve impulse conduction .
Comparación Con Compuestos Similares
Lidocaine: Another topical anesthetic with a similar mechanism of action.
Procaine: A local anesthetic used in dental procedures.
Benzocaine: Commonly used in over-the-counter topical pain relievers.
Uniqueness: Diethylaminoethyl diphenylhydroxypropionate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike lidocaine and procaine, it has a diphenylhydroxypropionate backbone, which may contribute to its unique interaction with biological membranes and its specific anesthetic effects .
Propiedades
Número CAS |
71205-89-5 |
|---|---|
Fórmula molecular |
C21H27NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C21H27NO3/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3 |
Clave InChI |
RKYKPUKUJOQKEX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


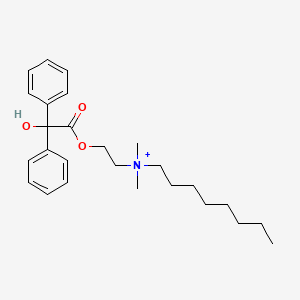
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
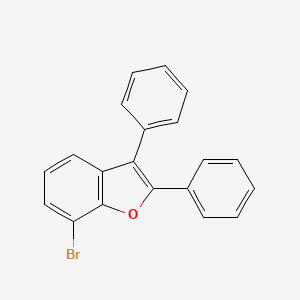
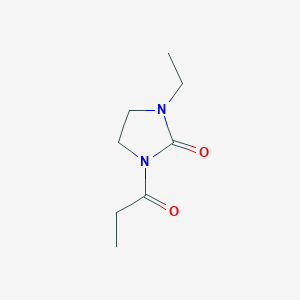
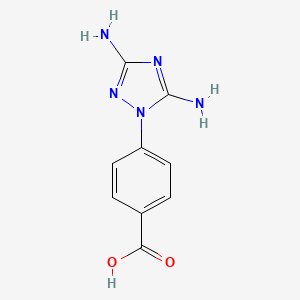
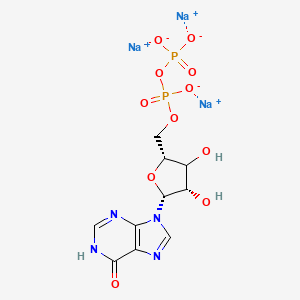
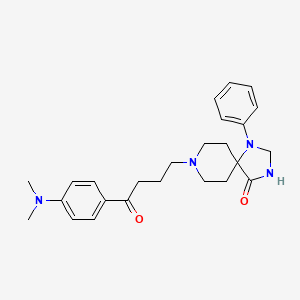
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
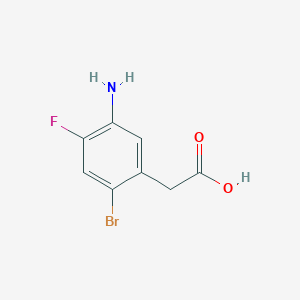
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
